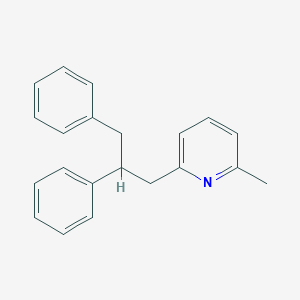![molecular formula C20H15NO2 B289889 17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)
17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione, also known as azahexaquinone, is a heterocyclic compound with a unique structure that has attracted the attention of researchers in the field of organic chemistry. This compound is a potential candidate for the development of new drugs due to its interesting biological properties.
Wirkmechanismus
The exact mechanism of action of 17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dionene is not fully understood. However, it is believed that this compound exerts its biological effects by interfering with various cellular processes such as DNA replication, protein synthesis, and cell signaling pathways. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Azahexaquinone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, it has been found to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Azahexaquinone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one of the limitations of using 17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dionene in laboratory experiments is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dionene. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of 17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dionene and its potential use in the treatment of various diseases. Additionally, there is a need for further studies to determine the optimal conditions for the synthesis of this compound and its derivatives.
Synthesemethoden
The synthesis of 17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dionene is a complex process that involves several steps. The most common method for the synthesis of this compound is the oxidative cyclization of 2,5-diaminobenzoic acid using a suitable oxidizing agent such as iodine or potassium permanganate. The reaction proceeds via the formation of an intermediate compound, which undergoes cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
Azahexaquinone has been the subject of extensive research due to its potential applications in the field of medicine. Several studies have shown that this compound possesses anticancer, antimicrobial, and antiviral properties. It has also been found to have anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C20H15NO2 |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
17-azahexacyclo[6.6.5.215,19.02,7.09,14.015,19]henicosa-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C20H15NO2/c22-17-19-9-10-20(19,18(23)21-17)16-12-6-2-1-5-11(12)15(19)13-7-3-4-8-14(13)16/h1-8,15-16H,9-10H2,(H,21,22,23) |
InChI-Schlüssel |
JXGNZOPCKCUWKV-UHFFFAOYSA-N |
SMILES |
C1CC23C1(C4C5=CC=CC=C5C2C6=CC=CC=C46)C(=O)NC3=O |
Kanonische SMILES |
C1CC23C1(C4C5=CC=CC=C5C2C6=CC=CC=C46)C(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



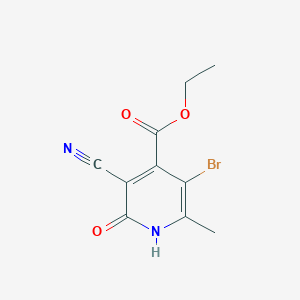
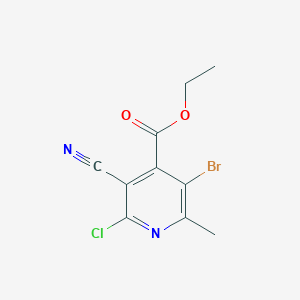
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
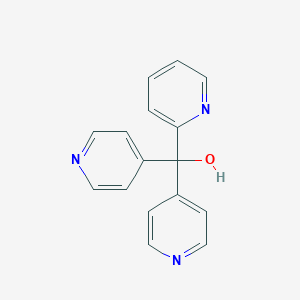
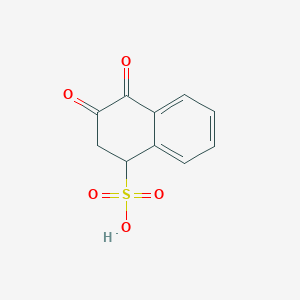

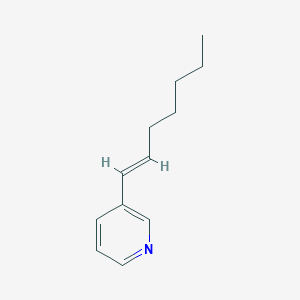
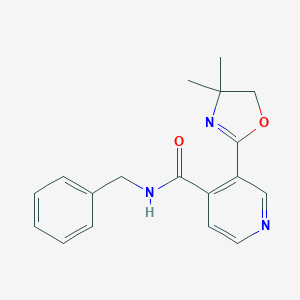
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)


